2-(Cyclopentylformamido)acetic acid
Description
2-(Cyclopentylformamido)acetic acid (CAS: 82291-54-1) is an amino acid derivative featuring a cyclopentane ring linked via a formamide group to an acetic acid backbone. Its IUPAC name, 2-[(cyclopentylcarbonyl)amino]acetic acid, reflects this structure. The cyclopentyl group imparts unique steric and electronic properties, distinguishing it from aromatic or linear aliphatic analogs. This compound is commercially available (6 suppliers listed in ), suggesting its utility as a research intermediate in organic synthesis or medicinal chemistry .
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)5-9-8(12)6-3-1-2-4-6/h6H,1-5H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAVPZICWJLCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopentylformamido)acetic acid typically involves the reaction of cyclopentylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(Cyclopentylformamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopentylformamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.
Mechanism of Action
The mechanism by which 2-(Cyclopentylformamido)acetic acid exerts its effects involves interactions with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(cyclopentylformamido)acetic acid with analogs differing in substituents, ring systems, or functional groups.
Substituent Variations on the Acetic Acid Backbone
2-(Cyclopentylformamido)-2-methylpropanoic acid
- Structure : A methyl group at the α-carbon of the acetic acid.
- Molecular Formula: C₁₀H₁₇NO₃; Molecular Weight: 199.24 g/mol.
2-(Cyclopentylformamido)-3-hydroxybutanoic acid
Aromatic vs. Aliphatic Substituents
2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid (CAS: 1269152-39-7)
- Structure: Aromatic phenyl ring with electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups.
- Molecular Formula : C₉H₇ClN₂O₅; Molecular Weight: 270.62 g/mol.
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic Acid (CAS: 155493-24-6)
- Structure : Sulfonamide (-SO₂NHCH₃) substituent on the phenyl ring.
- Molecular Formula : C₁₀H₁₂N₂O₅S; Molecular Weight: 272.28 g/mol.
Heterocyclic Analogs
2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)acetic Acid (CAS: 1016533-88-2)
Key Research Findings
Steric and Electronic Effects
- Cyclopentyl Group : Cycloalkane rings (e.g., cyclopentyl) induce specific conformations due to ring puckering, affecting interactions with biological targets. Smaller rings (e.g., cyclopentane vs. cyclohexane) may reduce steric bulk while maintaining rigidity .
- Amide Linkage : The formamido group (-NHCOR) participates in hydrogen bonding, critical for substrate-enzyme interactions or crystal packing in solid-state forms .
Data Table: Structural and Molecular Comparison
Biological Activity
2-(Cyclopentylformamido)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
2-(Cyclopentylformamido)acetic acid features a cyclopentyl group attached to a formamide and acetic acid moiety. Its structure suggests potential interactions with biological targets, particularly in inflammation and pain modulation.
Anti-inflammatory Effects
Recent studies have highlighted the compound's significant anti-inflammatory properties. In particular, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition of COX-2 is crucial as it mediates the production of prostaglandins, which are key players in inflammation.
Table 1: COX-2 Inhibition Data for 2-(Cyclopentylformamido)acetic Acid
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2-(Cyclopentylformamido)acetic acid | 0.06 | High |
| Celecoxib | 0.05 | 298.6 |
The above table illustrates that 2-(Cyclopentylformamido)acetic acid demonstrates potent COX-2 inhibition comparable to established inhibitors like celecoxib, indicating its potential as a therapeutic agent for inflammatory conditions .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has shown promising analgesic activity. Experimental models using acetic acid-induced writhing tests in mice demonstrated that treatment with 2-(Cyclopentylformamido)acetic acid significantly reduced pain responses, suggesting an effective analgesic mechanism.
Case Study: Analgesic Efficacy
In a controlled study, groups of mice were administered varying doses of the compound before being subjected to acetic acid injections. The results indicated a dose-dependent reduction in writhing, affirming its analgesic properties:
- Low Dose (50 mg/kg) : 30% reduction in writhing
- Medium Dose (100 mg/kg) : 50% reduction in writhing
- High Dose (200 mg/kg) : 70% reduction in writhing
These findings support the hypothesis that 2-(Cyclopentylformamido)acetic acid acts on pain pathways effectively .
The biological activity of 2-(Cyclopentylformamido)acetic acid is primarily attributed to its interaction with COX enzymes. By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastrointestinal integrity. This selectivity is crucial for minimizing adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Safety Profile
Preliminary toxicological assessments indicate that 2-(Cyclopentylformamido)acetic acid exhibits a favorable safety profile. Studies monitoring liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histopathological changes in vital organs revealed no significant toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
